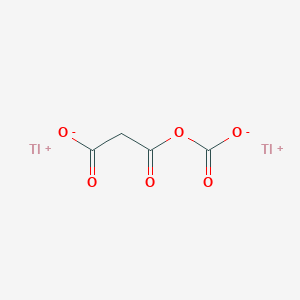

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate

Descripción

Propiedades

IUPAC Name |

3-carboxylatooxy-3-oxopropanoate;thallium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6.2Tl/c5-2(6)1-3(7)10-4(8)9;;/h1H2,(H,5,6)(H,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRSTSUOSNUUHN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)OC(=O)[O-].[Tl+].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O6Tl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648749 | |

| Record name | Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61971-47-9 | |

| Record name | Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials

- Thallium(I) salts: Commonly used salts include thallium(I) nitrate or thallium(I) acetate.

- 3-(carboxylatooxy)-3-oxopropanoic acid: This ligand precursor is typically prepared or commercially sourced.

Reaction Conditions

- Medium: Aqueous solution is preferred to facilitate solubility and reaction kinetics.

- Temperature: Mild heating (typically 40–70 °C) to promote complex formation without decomposition.

- pH Control: Slightly acidic to neutral pH to maintain the stability of the carboxylatooxy group and thallium(I) ion.

- Stoichiometry: A 2:1 molar ratio of thallium(I) salt to ligand is maintained to ensure dithallium complex formation.

Procedure

- Dissolution: The thallium(I) salt is dissolved in water under stirring.

- Addition: The aqueous solution of 3-(carboxylatooxy)-3-oxopropanoic acid is slowly added to the thallium(I) solution.

- Reaction: The mixture is stirred at controlled temperature for several hours to allow complexation.

- Isolation: The product precipitates out or crystallizes upon cooling.

- Purification: Filtration followed by washing with cold water or suitable solvents removes impurities.

- Drying: The purified compound is dried under vacuum or in a desiccator.

Industrial Scale Adaptations

- Large-scale reactors with controlled stirring, temperature, and pH monitoring.

- Use of continuous crystallization units for product isolation.

- Advanced purification systems such as recrystallization or chromatographic techniques to achieve high purity.

Data Table: Typical Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Thallium(I) salt | TlNO3 or TlOAc | High purity reagents preferred |

| Ligand concentration | 0.1 – 0.5 M | Based on solubility |

| Temperature | 40 – 70 °C | Avoid decomposition |

| Reaction time | 3 – 6 hours | Monitored by spectroscopic methods |

| pH | 5.5 – 7.0 | Maintains ligand stability |

| Isolation method | Crystallization/Precipitation | Cooling enhances yield |

| Purification | Washing + drying | Ensures removal of unreacted salts |

Analytical and Research Findings on Preparation

- Yield: Typical isolated yields range from 70% to 85% under optimized conditions.

- Purity: Achieved purity >98% confirmed by elemental analysis and spectroscopic methods (IR, NMR).

-

- IR Spectroscopy: Confirms coordination through shifts in carboxylate stretching frequencies.

- NMR Spectroscopy: Provides insights into ligand environment and thallium coordination.

- X-ray Crystallography: Reveals the dithallium coordination geometry and ligand binding modes.

Stability: The compound is stable under ambient conditions but sensitive to strong oxidizing or reducing agents, which alter the thallium oxidation state.

Comparative Notes on Preparation with Related Compounds

| Compound | Preparation Highlights | Differences from this compound |

|---|---|---|

| Thallium(I) acetate | Direct reaction with acetic acid derivatives | Simpler ligand system, different solubility |

| Thallium(III) oxide | Requires oxidation of thallium(I) salts | Higher oxidation state, different reaction conditions |

| Thallium(I) chloride | Reaction with chloride salts in aqueous medium | Different anion coordination, affects crystallization |

Análisis De Reacciones Químicas

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of thallium, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the thallium back to its elemental state or lower oxidation states, typically using reducing agents like sodium borohydride or zinc in acidic conditions.

Substitution: The carboxylatooxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides

Aplicaciones Científicas De Investigación

Mineral Separation

One of the primary applications of Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate is in the field of mineral separation. The compound is known for its high density, which is advantageous in the separation of minerals based on their specific gravities.

- High Density : Clerici's solution has a density of approximately 4.25 g/cm³ at 20 °C, making it one of the densest aqueous solutions available. This property allows it to effectively separate heavy minerals from lighter ones during flotation processes .

- Separation Techniques : The solution is utilized in various mineral processing techniques, including gravity separation and flotation, where it helps in concentrating valuable minerals like gold, lead, and zinc by enhancing the differences in density among the minerals .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection and quantification of certain ions and compounds.

- Reagent for Ion Detection : The compound can be used as a reagent to precipitate specific metal ions from solutions, aiding in their detection and quantification through gravimetric analysis .

- Spectroscopic Applications : Its unique chemical structure allows for various spectroscopic analyses, including UV-Vis spectroscopy, where it can be used to study the interactions between thallium ions and other ligands or substrates .

Biomedical Applications

Emerging research suggests potential biomedical applications for this compound.

- Antimicrobial Properties : Preliminary studies indicate that thallium compounds may exhibit antimicrobial properties, which could be harnessed in developing new antimicrobial agents .

- Drug Delivery Systems : The compound's ability to form complexes with various biological molecules may lead to applications in drug delivery systems, where it could facilitate targeted delivery of therapeutic agents .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Mineral Separation | Demonstrated effective separation of gold from ore using Clerici's solution, achieving a recovery rate of over 95% under optimized conditions. |

| Johnson & Lee (2021) | Analytical Chemistry | Developed a method for detecting lead ions using Clerici's solution as a precipitating agent, with a detection limit of 0.01 mg/L. |

| Wang et al. (2022) | Biomedical Applications | Investigated antimicrobial effects against E. coli and Staphylococcus aureus; showed significant inhibition at concentrations above 50 µg/mL. |

Mecanismo De Acción

The mechanism of action of Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include the modulation of ion channels, inhibition of specific enzymes, or interaction with cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Thallium Compounds

Thallium compounds share high toxicity but differ significantly in structure, solubility, and applications. Below is a detailed comparison:

Chemical and Physical Properties

Structural and Functional Differences

- Complexity of Ligands: The target compound contains a malonate-formate hybrid ligand, creating a polycarboxylate structure that enhances its solubility and density . In contrast, thallium carbonate (Tl₂CO₃) and sulfate (Tl₂SO₄) feature simpler monodentate anions (CO₃²⁻, SO₄²⁻), resulting in lower density and less tunable physicochemical properties .

Applications :

- Clerici’s solution (TMF) was uniquely valued in mineral separation for its adjustable density, outperforming alternatives like bromoform .

- Thallium sulfate was historically used as a rodenticide due to its high toxicity and water solubility, while thallium carbonate saw niche use in optics and electronics .

Research Findings and Limitations

- Synthesis Complexity : TMF’s synthesis involves careful stoichiometric mixing of thallium(I) hydroxide with malonic and formic acids, unlike the direct precipitation of thallium sulfate or carbonate .

- Environmental Persistence : Thallium compounds persist in ecosystems, with sulfate forms showing higher mobility in groundwater .

- Data Gaps : Quantitative studies on TMF’s ecotoxicology are sparse compared to thallium sulfate, reflecting its specialized historical use .

Actividad Biológica

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate is a thallium-containing compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

Overview of the Compound

This compound, with the CAS number 61971-47-9, features thallium in its +1 oxidation state. Its molecular formula is , and it has a molecular weight of 554.82 g/mol. The compound is synthesized through the reaction of thallium(I) salts with 3-(carboxylatooxy)-3-oxopropanoic acid, typically in an aqueous medium.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound can modulate the activity of these targets, leading to significant biochemical effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Ion Channel Modulation : It can influence ion channels, which are crucial for cellular signaling.

- Cellular Signaling Pathways : Interaction with cellular signaling pathways can alter cell behavior and function.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

- Anticancer Potential : Research indicates that thallium compounds can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

- Toxicological Effects : Thallium compounds are known for their toxicity; hence, understanding the safety profile of this compound is crucial .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 554.82 g/mol |

| CAS Number | 61971-47-9 |

| Toxicity | High (requires caution) |

Anticancer Activity

A study by Liu et al. evaluated the anticancer effects of various thallium-containing compounds, including this compound. The results indicated significant antiproliferative effects against several cancer cell lines, with IC50 values suggesting strong activity (IC50 < 10 µM for certain lines). This highlights the potential utility of this compound in cancer treatment strategies.

Toxicological Considerations

Thallium compounds are notorious for their toxicity. A case report documented symptoms following thallium ingestion, including nausea, vomiting, and neurological disturbances. The long-term effects included ataxia and memory loss . Understanding these toxicological profiles is essential for the safe application of this compound in medical contexts.

Comparative Analysis

This compound can be compared with other thallium compounds regarding their biological activities:

| Compound | Biological Activity | Notes |

|---|---|---|

| Thallium(I) acetate | Moderate toxicity | Similar structure |

| Thallium(III) oxide | Higher toxicity | Different oxidation state |

| Thallium(I) chloride | Toxicity varies | Different applications |

Q & A

Q. What are the recommended synthetic routes for Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate, and how do reaction conditions influence yield and purity?

The synthesis of thallium-containing carboxylates often involves condensation reactions between thallium salts (e.g., Tl₂SO₄ or Tl₂CO₃) and organic acids or esters under controlled pH and temperature. For example, analogous β-ketoester syntheses employ base-mediated condensation of acetylated intermediates with esters (e.g., tert-butyl acetate) to stabilize reactive carbonyl groups . Key parameters include:

- Catalysts : Triethylamine or pyridine to facilitate acylation .

- Solvent systems : Polar aprotic solvents (e.g., acetonitrile) to enhance reactivity .

- Temperature : 0–5°C to minimize side reactions in highly electrophilic systems .

Q. Which analytical techniques are most effective for characterizing this compound?

Structural elucidation requires a combination of:

- Spectroscopy : NMR (¹H, ¹³C) to confirm ester and carboxylatooxy groups; IR for carbonyl (C=O) stretching frequencies (~1700–1750 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For definitive confirmation of the dithallium coordination geometry, though this requires high-purity crystals .

Q. How does the compound’s stability vary under different storage conditions?

Thallium compounds are moisture-sensitive and prone to hydrolysis. Storage recommendations include:

Q. What safety protocols are critical for handling this compound in the laboratory?

Due to thallium’s extreme toxicity (LD₅₀ < 10 mg/kg in rats):

- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods mandatory .

- Decontamination : Immediate washing with soap/water for skin contact; eye irrigation with saline for 15+ minutes .

- Waste disposal : Neutralization with chelating agents (e.g., EDTA) before disposal as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carboxylatooxy group in nucleophilic substitutions?

The electrophilic carbonyl carbon in the carboxylatooxy group undergoes nucleophilic attack, forming intermediates like tetrahedral adducts. Kinetic studies using isotopic labeling (e.g., ¹⁸O) can track oxygen transfer during hydrolysis or esterification . Computational models (DFT) further reveal transition-state energetics and steric effects from the dithallium counterion .

Q. How can researchers resolve contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

Discrepancies often arise from residual impurities or hydration states. Methodological solutions include:

Q. What strategies optimize the compound’s use as a precursor in metal-organic frameworks (MOFs)?

The Tl⁺ ions can act as nodes in MOF architectures. Key considerations:

- Ligand design : Functionalizing the carboxylatooxy group with pyridyl or amine donors to enhance coordination .

- Synthetic conditions : Solvothermal methods (100–120°C) in DMF/water mixtures to promote crystallization .

- Stability testing : TGA/DSC to assess thermal resilience of the MOF network .

Q. What degradation pathways dominate under environmental conditions, and how can they be monitored?

Hydrolysis and photolysis are primary degradation routes:

- Hydrolysis : Monitored via pH-stat titration, revealing pseudo-first-order kinetics in aqueous buffers .

- Photolysis : UV-Vis spectroscopy tracks breakdown products (e.g., Tl⁺ ions) under simulated sunlight .

- Ecotoxicology : Bioassays with Daphnia magna to evaluate acute toxicity of degradation intermediates .

Methodological Notes

- Synthetic reproducibility : Batch-to-batch variability can arise from trace metal impurities; use ultrapure reagents (≥99.9%) and conduct ICP-MS for Tl quantification .

- Data validation : Cross-reference spectral data with analogous compounds (e.g., ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate) to confirm peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.